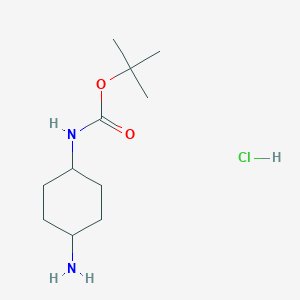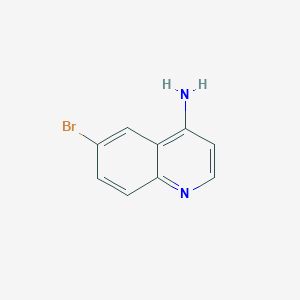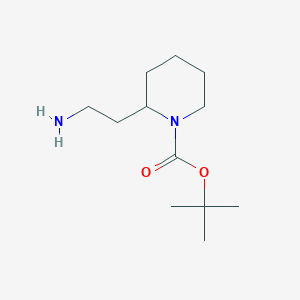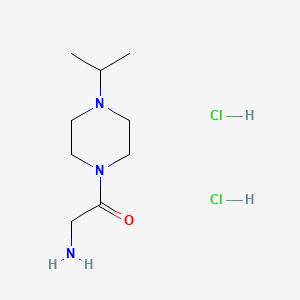
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant pharmacological properties. It is known for its role as a gamma-aminobutyric acid (GABA) receptor agonist, which makes it valuable in the treatment of various neurological disorders. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanoic acid moiety, all contributing to its unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s structurally similar to baclofen , which primarily targets GABA-B receptors in the central nervous system .
Mode of Action
If we consider its structural similarity to baclofen, it may act as an agonist at the gaba-b receptors, inhibiting the release of excitatory neurotransmitters and reducing neuronal excitability .
Biochemical Pathways
Based on its potential similarity to baclofen, it might be involved in the gabaergic signaling pathway, which plays a crucial role in inhibitory neurotransmission .
Pharmacokinetics
Baclofen is well-absorbed, with about 85% excreted unchanged in urine and feces, and the remaining 15% metabolized by deamination . The elimination half-life of Baclofen is about 1.5 to 4 hours .
Result of Action
Based on its potential similarity to baclofen, it might reduce neuronal excitability and inhibit the release of excitatory neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorophenylacetic acid.
Formation of Intermediate: The 4-chlorophenylacetic acid is then subjected to a series of reactions, including nitration, reduction, and protection of functional groups, to form an intermediate compound.
Chiral Resolution: The intermediate is resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Final Conversion: The (S)-enantiomer is then converted to this compound through a series of reactions, including amination and acidification.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in controlled environments to produce the intermediate compounds.
Chiral Resolution: Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the efficient separation of enantiomers.
Purification: The final product is purified using crystallization and recrystallization methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or alkyl halides.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Phenyl derivatives.
Substitution Products: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating GABA receptors and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and muscle spasticity.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Baclofen: ®-4-amino-3-(4-chlorophenyl)butanoic acid, another GABA-B receptor agonist used to treat muscle spasticity.
Gabapentin: 1-(aminomethyl)cyclohexaneacetic acid, used to treat neuropathic pain and epilepsy.
Pregabalin: (S)-3-(aminomethyl)-5-methylhexanoic acid, used for neuropathic pain and as an anticonvulsant.
Uniqueness: (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and its potent activity at GABA-B receptors. Unlike baclofen, which is a racemic mixture, the (S)-enantiomer provides a more targeted therapeutic effect with potentially fewer side effects.
Properties
IUPAC Name |
(3S)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXCDYJZZWKMH-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-58-7 |
Source


|
| Record name | Benzenebutanoic acid, β-amino-4-chloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














